2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid
Overview
Description
2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Modification of Amino Acids
A core application of this compound is in the synthesis and modification of amino acids, enabling the creation of non-proteinogenic amino acids with potential therapeutic applications. Adamczyk and Reddy (2001) synthesized derivatives of amino acids using a similar compound, showcasing its utility in creating complex amino acid structures with good overall yield Adamczyk & Reddy, 2001. Similarly, the preparation of N-fluorenylmethoxycarbonyl-protected sugar amino acids for the synthesis of oligomers demonstrates its versatility in constructing polymers with potential biomedical applications Gregar & Gervay-Hague, 2004.
Development of Photophysical Properties
The compound's utility extends to the development of materials with unique photophysical properties. Hussein et al. (2019) utilized fluorene moieties to synthesize poly-functionalized nicotinonitriles, exhibiting strong blue-green fluorescence, indicating its potential in materials science for applications requiring light-emitting properties Hussein, El Guesmi, & Ahmed, 2019.
Solid Phase Peptide Synthesis
The use of Fmoc amino acids in solid phase peptide synthesis (SPPS) represents a significant application. Fields and Noble (2009) discussed the advancements in Fmoc SPPS, highlighting its role in synthesizing biologically active peptides and proteins under a variety of conditions, demonstrating its importance in bioorganic chemistry Fields & Noble, 2009.
Structural and Supramolecular Studies
The compound also plays a crucial role in structural and supramolecular studies. Bojarska et al. (2020) synthesized a new Fmoc-protected amino acid, conducting comprehensive structural, conformational, and energy landscape investigations. This study underscores the significance of understanding the supramolecular interactions and patterns in the development of novel biomaterials or therapeutics Bojarska et al., 2020.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects can provide insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxan-4-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20(14-9-11-27-12-10-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRMJMFKNFPDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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